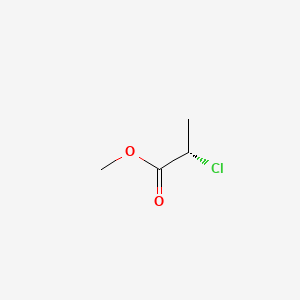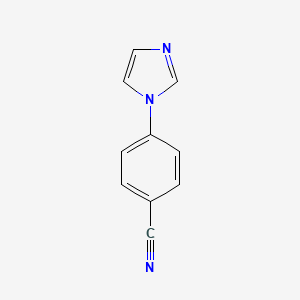
4,4-Dimethylcyclohexanol
説明
4,4-Dimethylcyclohexanol (also known as 4,4-DCH) is an organic compound with the chemical formula C7H14O. It is a colorless liquid that is insoluble in water but soluble in most organic solvents. 4,4-DCH is used in various scientific and industrial applications, including as a synthetic intermediate, a solvent, and a monomer for the production of polymers.
科学的研究の応用
1. Oxidation Reactions
4,4-Dimethylcyclohexanol has been studied for its behavior in oxidation reactions. Chavanne and Bode (1930) observed that 1,4-dimethylcyclohexane, a similar compound, absorbs oxygen at room temperature, which is accelerated under direct sunlight. This absorption leads to the formation of several oxidation products including gases like CO2, CO, H2, CH4, C2H6, and liquid/solid phase products such as 1,4-dimethylcyclohexanol-1 (Chavanne & Bode, 1930).
2. Conformational Studies
Research on carbon-13 chemical shifts in dimethylcyclohexanols, including this compound, has been conducted to understand their conformational peculiarities. Pehk, Kooskora, and Lippmaa (1976) measured and assigned these shifts, providing insights into the structural aspects of these compounds (Pehk, Kooskora, & Lippmaa, 1976).
3. Dehydration and Stereospecific Reactions
Delaney, Middleton, and Norfolk (1970) studied the dehydration of 2,2-dimethylcyclohexanols, closely related to this compound. They found that these compounds undergo stereospecific reactions with phosphoric acid, yielding different types of dehydration products, which has significance in understanding the stereochemistry of similar compounds (Delaney, Middleton, & Norfolk, 1970).
4. Synthetic Applications
This compound and related compounds have been used as precursors in synthesis. For example, Buyck et al. (1983) synthesized a precursor for filicinic acid using polychlorination of a compound similar to this compound, indicating its potential in synthetic chemistry applications (Buyck, Verhé, Kimpe, & Schamp, 1983).
5. Microbial Transformations
Miyazawa, Okamura, and Kameoka (1999) explored the microbial transformations of dimethylcyclohexanones by Glomerella cingulata, which converted them into corresponding dimethylcyclohexanols. This research highlights the biological applications and microbial interactions of compounds like this compound (Miyazawa, Okamura, & Kameoka, 1999).
Safety and Hazards
特性
IUPAC Name |
4,4-dimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQOIZPFYIVUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239320 | |
| Record name | Cyclohexanol, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-01-4 | |
| Record name | Cyclohexanol, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the conformation of 4,4-Dimethylcyclohexanol impact its reactivity?
A: [] investigated the conformational equilibrium of this compound using nuclear magnetic resonance (NMR) spectroscopy. The study found that this compound exhibits similar conformational behavior to cyclohexanol, suggesting that the presence of the two methyl groups at the 4-position does not significantly alter the conformational equilibrium. This information is crucial for understanding the reactivity of the molecule, as the accessibility of reactive groups can be influenced by conformational preferences.
Q2: Can you describe a method for synthesizing a derivative of this compound with potential biological activity?
A: [] outlines a detailed process for synthesizing N-(4-(4-((2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohex-1-en-1-yl)methyl)piperazin-1-yl)benzoyl)-4-(((1R)-3-(morpholin-4-yl)-1-((phenylsulfanyl)methyl)propyl)amino)-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. This complex molecule incorporates a this compound moiety within its structure. While the specific biological activity of this compound is not discussed in the paper, its structural complexity and the presence of various pharmacophores suggest it could have potential applications in medicinal chemistry.
Q3: What spectroscopic data can be used to characterize this compound?
A: While not explicitly provided in the abstracts, NMR spectroscopy plays a crucial role in characterizing this compound. [] specifically mentions using NMR chemical shifts to analyze the conformational equilibrium of the molecule. Other spectroscopic techniques, such as infrared (IR) and mass spectrometry (MS), can provide complementary information about the functional groups and molecular weight of the compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


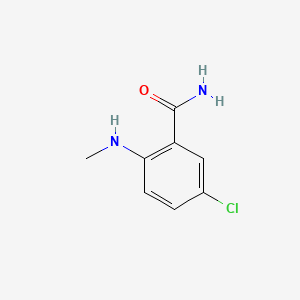
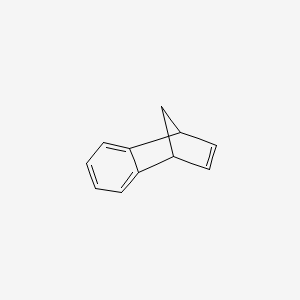
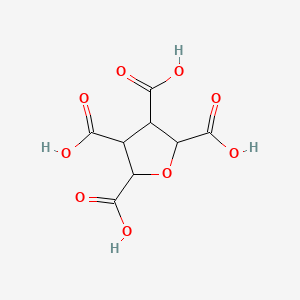



![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)
